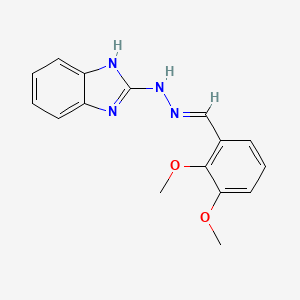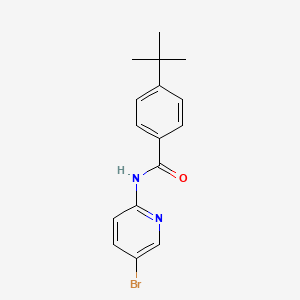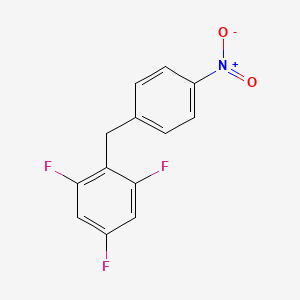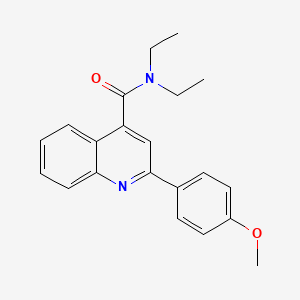
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as Compound A, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, which have led to its further investigation for the treatment of various diseases.
Mecanismo De Acción
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A exerts its pharmacological effects by inhibiting the activity of the enzyme dipeptidyl peptidase 3 (DPP3). DPP3 is involved in various cellular processes, including protein degradation and cell signaling. Inhibition of DPP3 by N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A leads to the accumulation of specific peptides that can modulate cellular functions and contribute to the therapeutic effects of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, modulation of the immune response, and improvement of cardiac function. These effects are mediated by the inhibition of DPP3 and the accumulation of specific peptides that can modulate cellular functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has several advantages for lab experiments, including its specificity for DPP3 and its ability to modulate cellular functions. However, there are also some limitations to its use, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the investigation of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A, including the optimization of its pharmacokinetic properties, the evaluation of its therapeutic potential in various diseases, and the identification of its specific targets and mechanisms of action. Further studies are needed to fully understand the potential of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A as a therapeutic agent.
Métodos De Síntesis
The synthesis of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A involves several steps, starting with the reaction of 2-fluoroaniline with 4-pyridinecarboxaldehyde in the presence of a base to form N-(2-fluorophenyl)-4-pyridinecarboxaldehyde. This intermediate is then reacted with methylsulfonyl chloride to form N-(2-fluorophenyl)-N-methylsulfonyl-4-pyridinecarboxamide. Finally, this intermediate is reacted with glycine ethyl ester hydrochloride to form N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A.
Aplicaciones Científicas De Investigación
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Preclinical studies have shown that N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response.
Propiedades
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-23(21,22)19(14-5-3-2-4-13(14)16)11-15(20)18-10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLOBASBZNUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=NC=C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)
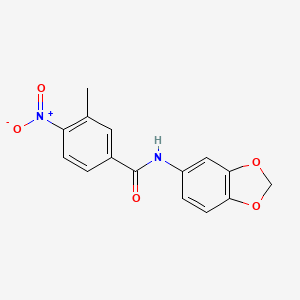
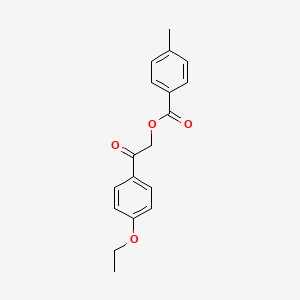
![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)

![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)
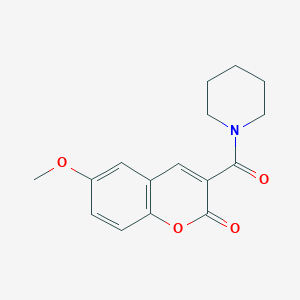
![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)

